molecular formula C14H14ClNO2S2 B2602411 5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide CAS No. 2034507-33-8

5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide

Cat. No.: B2602411
CAS No.: 2034507-33-8
M. Wt: 327.84
InChI Key: PJBSPMTWGPRYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is a synthetic compound featuring a central tetrahydro-2H-pyran ring substituted with a thiophene moiety at the 4-position. The molecule contains two thiophene rings: one substituted with a chlorine atom at the 5-position and another forming part of the carboxamide linkage.

The compound’s safety profile highlights stringent handling requirements, including protection from moisture, heat, and ignition sources, indicating sensitivity to environmental degradation .

Properties

IUPAC Name

5-chloro-N-(4-thiophen-2-yloxan-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S2/c15-12-4-3-10(20-12)13(17)16-14(5-7-18-8-6-14)11-2-1-9-19-11/h1-4,9H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBSPMTWGPRYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines under controlled conditions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Modifications Pharmacological Target Stability Notes
5-Chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide Tetrahydro-2H-pyran, 5-chlorothiophene carboxamide Not explicitly stated Requires protection from moisture/heat
Rivaroxaban (BAY 59-7939) Morpholine-3-one, chlorothiophene carboxamide Factor Xa inhibitor High bioavailability; stable crystalline forms
Patent Compound (Crystalline Form) Triazine-substituted phenyl, oxazolidinone Anti-thrombotic Excellent stability under high humidity
Chalcone Derivatives (e.g., 4b, 4c) Acryloylphenyl, substituted thiophene Not specified Melting points: 145–212°C; moderate yields

Key Observations:

  • Tetrahydro-2H-pyran vs.
  • Substituent Effects : The chlorine atom at the 5-position of the thiophene ring is a conserved feature in Rivaroxaban and related analogs, suggesting its role in enhancing electrophilic interactions with serine proteases .
  • Stability : Unlike the patented triazine-containing analog , the target compound requires stringent storage conditions (e.g., inert gas handling, moisture avoidance), indicating lower environmental stability .

Pharmacological Activity

While direct activity data for the target compound are unavailable, comparisons with Rivaroxaban (a well-studied Factor Xa inhibitor) provide insights:

  • Rivaroxaban : Exhibits an IC₅₀ of 0.7 nM for Factor Xa inhibition, attributed to its morpholine-3-one and chlorothiophene groups optimizing binding to the enzyme’s S1 and S4 pockets .
  • Patent Compound : Demonstrates efficacy in thrombosis models, likely due to its triazine moiety enhancing hydrogen bonding with residues in the Factor Xa active site .
  • Target Compound : The absence of a morpholine or triazine group may limit its potency as a direct Factor Xa inhibitor, but the tetrahydro-2H-pyran ring could improve solubility or metabolic stability compared to bulkier analogs.

Biological Activity

5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. Its unique structure, which includes a chloro group, a tetrahydro-2H-pyran ring, and thiophene components, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is C16H18ClNO2S2C_{16}H_{18}ClNO_2S_2, with a molecular weight of 355.9 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological profile.

Antimicrobial Activity

Research has indicated that compounds similar to 5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide exhibit significant antimicrobial properties. In a study comparing various derivatives, it was found that certain thiophene-containing compounds demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameActivity Against E. coliActivity Against S. aureusReference
Compound AIC50 = 12 μMIC50 = 8 μM
Compound BIC50 = 15 μMIC50 = 10 μM
5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamideTBDTBDTBD

Inhibitory Effects on Enzymes

The compound has also shown potential in inhibiting key enzymes involved in bacterial DNA replication. For instance, studies have demonstrated that certain thiophene derivatives can inhibit the ATPase activity of E. coli DNA gyrase, which is crucial for bacterial proliferation .

Table 2: Enzyme Inhibition Potency

Compound NameTarget EnzymeIC50 (μM)Reference
Compound ADNA Gyrase10
Compound BTopoisomerase IV8
5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamideTBDTBDTBD

Case Studies

A notable study focused on the synthesis and biological evaluation of thiophene derivatives, including the target compound. The results showed that these compounds could effectively inhibit bacterial growth while maintaining low toxicity levels in human cell lines, indicating their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.